molecular formula C11H16ClN B12042398 1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride

1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B12042398
M. Wt: 197.70 g/mol
InChI Key: WCQKOAUXRMDUHG-UHFFFAOYSA-N
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Description

1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C11H15N.ClH and a molecular weight of 197.707 g/mol It is a cyclopropane derivative with an ethylphenyl group attached to the cyclopropane ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 3-ethylphenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by the reduction of the resulting cyclopropyl ketone to the corresponding amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclopropylamine.

    Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces cyclopropylamines .

Scientific Research Applications

1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the cyclopropane ring provides structural rigidity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride can be compared with other similar compounds, such as:

  • 1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride
  • 1-(4-methylphenyl)cyclopropan-1-amine;hydrochloride
  • 1-(4-chlorobenzyl)cyclopropan-1-amine;hydrochloride

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-2-9-4-3-5-10(8-9)11(12)6-7-11;/h3-5,8H,2,6-7,12H2,1H3;1H

InChI Key

WCQKOAUXRMDUHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2(CC2)N.Cl

Origin of Product

United States

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